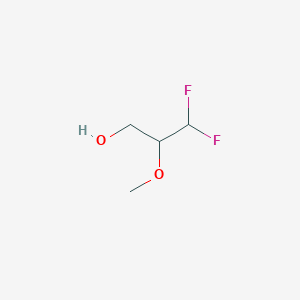
1-(4-Isopropylpyridin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Isopropylpyridin-3-yl)ethanol is an organic compound belonging to the class of alcohols It features a pyridine ring substituted with an isopropyl group at the 4-position and an ethanol group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropylpyridin-3-yl)ethanol can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of 4-isopropylpyridine with ethyl magnesium bromide, followed by hydrolysis to yield the desired alcohol.
Reduction of Ketones: Another approach is the reduction of 1-(4-isopropylpyridin-3-yl)ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(4-Isopropylpyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-isopropylpyridin-3-yl)ethanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be reduced to the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: 1-(4-Isopropylpyridin-3-yl)ethanone.
Reduction: 1-(4-Isopropylpyridin-3-yl)ethane.
Substitution: 1-(4-Isopropylpyridin-3-yl)ethyl chloride or bromide.
科学的研究の応用
1-(4-Isopropylpyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
作用機序
The mechanism of action of 1-(4-Isopropylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic and signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and microbial growth.
類似化合物との比較
1-(4-Isopropylpyridin-3-yl)ethanol can be compared with other similar compounds such as:
1-(4-Methylpyridin-3-yl)ethanol: Similar structure but with a methyl group instead of an isopropyl group.
1-(4-Ethylpyridin-3-yl)ethanol: Similar structure but with an ethyl group instead of an isopropyl group.
1-(4-Propylpyridin-3-yl)ethanol: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
1-(4-propan-2-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7(2)9-4-5-11-6-10(9)8(3)12/h4-8,12H,1-3H3 |
InChIキー |
SUGPEWODDCLYQN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=NC=C1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13126341.png)





![3-Methylbenzo[d]isoxazol-4-amine](/img/structure/B13126389.png)

![6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid](/img/structure/B13126399.png)




